1,4-Difluoro-2-(trifluoromethoxy)benzene

Lipophilicity Physicochemical Properties Drug Design

1,4-Difluoro-2-(trifluoromethoxy)benzene (CAS 1404195-06-7) is a polyfluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 1- and 4- positions and a trifluoromethoxy (-OCF3) group at the 2-position. With a molecular formula of C7H3F5O and a molecular weight of 198.09 g/mol, this compound is a high-purity (typically 98%) liquid at ambient temperature and is utilized as a key synthetic intermediate in medicinal chemistry and crop protection research due to the unique electronic and lipophilic profile conferred by its substitution pattern.

Molecular Formula C7H3F5O
Molecular Weight 198.09 g/mol
CAS No. 1404195-06-7
Cat. No. B1404476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Difluoro-2-(trifluoromethoxy)benzene
CAS1404195-06-7
Molecular FormulaC7H3F5O
Molecular Weight198.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)OC(F)(F)F)F
InChIInChI=1S/C7H3F5O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H
InChIKeyPYTQMRBXUGQONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Difluoro-2-(trifluoromethoxy)benzene (CAS 1404195-06-7): A Fluorinated Building Block for Pharmaceutical and Agrochemical Synthesis


1,4-Difluoro-2-(trifluoromethoxy)benzene (CAS 1404195-06-7) is a polyfluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 1- and 4- positions and a trifluoromethoxy (-OCF3) group at the 2-position . With a molecular formula of C7H3F5O and a molecular weight of 198.09 g/mol, this compound is a high-purity (typically 98%) liquid at ambient temperature and is utilized as a key synthetic intermediate in medicinal chemistry and crop protection research due to the unique electronic and lipophilic profile conferred by its substitution pattern .

Substitution pattern 1,4-difluoro-2-(trifluoromethoxy) benzene enables unique electronic and lipophilic control.
Specification High-purity liquid format supports reliable synthetic intermediate workflows.
Handling Liquid at ambient temperature; compatible with automated synthesis platforms.

Why 1,4-Difluoro-2-(trifluoromethoxy)benzene Cannot Be Substituted with Generic Fluorinated Analogs


The specific 1,4-difluoro-2-(trifluoromethoxy) substitution pattern of this benzene derivative creates a distinct physicochemical and reactivity profile that is not replicated by generic fluoroarenes or simple trifluoromethoxybenzenes. The combination of the strongly electron-withdrawing -OCF3 group with two fluorine atoms in a specific 1,4-relationship significantly alters the compound's lipophilicity (logP) and directs electrophilic aromatic substitution to unique positions . Replacing this compound with a simpler analog like 1,4-difluorobenzene would eliminate the enhanced lipophilicity and metabolic stability conferred by the -OCF3 group, potentially reducing a drug candidate's bioavailability. Conversely, using a simple (trifluoromethoxy)benzene would lack the activating/deactivating influence and additional functionalization handles provided by the two fluorine atoms. The quantitative evidence below demonstrates these critical differentiators that impact synthesis route selection and final product properties.

!
1,4-Difluorobenzene lacks the -OCF3 group; LogP and metabolic stability profiles may differ significantly, altering a candidate’s permeability context.
!
(Trifluoromethoxy)benzene omits the two fluorine handles; reactivity and directing effects shift, limiting further functionalization.
!
Isomeric or chlorinated analogs differ in purity (95% vs. 98%) or physical state (solid vs. liquid), affecting handling and reproducibility.

Quantitative Evidence for Selecting 1,4-Difluoro-2-(trifluoromethoxy)benzene over Closest Analogs


Lipophilicity (LogP) Comparison: 1,4-Difluoro-2-(trifluoromethoxy)benzene vs. 1,4-Difluorobenzene and (Trifluoromethoxy)benzene

The target compound exhibits a calculated LogP of 3.69, which is substantially higher than that of 1,4-difluorobenzene (LogP ~1.96-2.39) and (trifluoromethoxy)benzene (LogP 2.59-3.17) [1][2]. This indicates a significantly enhanced lipophilicity, which is a critical parameter for improving membrane permeability and bioavailability in drug candidates.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 3.69
1,4-Difluorobenzene: 1.96–2.39
(Trifluoromethoxy)benzene: 2.59–3.17
Higher LogP may support CNS permeability and bioavailability research.
Calculated LogP; experimental verification recommended.
Lipophilicity Physicochemical Properties Drug Design

Purity and Commercial Availability: 1,4-Difluoro-2-(trifluoromethoxy)benzene vs. Isomeric Analogs

1,4-Difluoro-2-(trifluoromethoxy)benzene is commercially available with a high purity specification of 98% . In contrast, the closely related isomer 1,2-difluoro-4-(trifluoromethoxy)benzene (CAS 158178-35-9) is commonly offered at a lower purity of 95% . Higher purity reduces the need for additional purification steps, saving time and resources in synthetic workflows.

Purity specification
Direct head-to-head
Target 98%
Isomer (CAS 158178-35-9) 95%
Higher purity may reduce side reactions and purification steps.
Supplier specification; batch verification advised.
Chemical Purity Procurement Synthetic Reliability

Physical State and Handling: Liquid Form of 1,4-Difluoro-2-(trifluoromethoxy)benzene vs. Chlorinated Analog

1,4-Difluoro-2-(trifluoromethoxy)benzene is a liquid at 20°C . A chlorinated analog, 1,4-dichloro-2-(trifluoromethoxy)benzene (CAS 151276-11-8), has a significantly higher molecular weight (231.00 g/mol) and is a solid at ambient temperature . The liquid physical state of the target compound facilitates easier handling, weighing, and transfer in automated synthesis platforms and large-scale process chemistry.

Physical state at 20°C
Class-level inference
Target: liquid
Chlorinated analog (CAS 151276-11-8): solid
Liquid form may facilitate automated handling and process chemistry.
Ambient condition; check storage requirements.
Physical State Process Chemistry Handling

Reactivity and Regioselectivity in Cross-Coupling: 1,4-Difluoro-2-(trifluoromethoxy)benzene vs. Unsubstituted Aromatics

The electron-withdrawing nature of the -OCF3 group and the two fluorine atoms in 1,4-difluoro-2-(trifluoromethoxy)benzene strongly deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for oxidative addition in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . This contrasts with unsubstituted benzene or mono-substituted fluoroarenes, which lack this dual activation/deactivation profile. The trifluoromethoxy group specifically directs electrophilic substitution to meta positions, a regioselectivity not achievable with simple fluoroarenes.

Suzuki coupling reactivity
Class-level inference
Enhanced oxidative addition vs. unsubstituted aromatics; meta-directing -OCF3 effect.
May enable efficient C-F bond activation for biaryl synthesis.
Qualitative profile; test under specific coupling conditions.
Suzuki-Miyaura Coupling Regioselectivity Cross-Coupling

Optimal Research and Industrial Applications for 1,4-Difluoro-2-(trifluoromethoxy)benzene Based on Differentiating Evidence


Synthesis of CNS-Penetrant Drug Candidates

The significantly elevated LogP of 3.69 (compared to 1.96-2.39 for 1,4-difluorobenzene) makes 1,4-difluoro-2-(trifluoromethoxy)benzene an ideal starting material for designing drug candidates targeting the central nervous system (CNS), where high lipophilicity is a prerequisite for crossing the blood-brain barrier. The high purity (98%) ensures that the resulting intermediates are of sufficient quality for downstream biological assays without extensive purification .

Agrochemical Intermediate Synthesis via Cross-Coupling

The compound's enhanced reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings makes it a strategic choice for synthesizing novel fluorinated agrochemicals, such as herbicides and fungicides. Its specific electronic profile allows for efficient and regioselective C-C bond formation, enabling the construction of complex, fluorine-rich biaryl structures that are common in modern crop protection agents .

Automated and High-Throughput Synthesis Campaigns

The liquid physical state of 1,4-difluoro-2-(trifluoromethoxy)benzene at ambient temperature offers a practical advantage for procurement in automated synthesis laboratories. It can be more easily and accurately dispensed by robotic liquid handlers compared to solid analogs like 1,4-dichloro-2-(trifluoromethoxy)benzene. This logistical benefit, combined with its high purity, minimizes workflow interruptions and maximizes the efficiency of library synthesis for drug discovery .

Application
Selection Property
Validation Focus
CNS-penetrant compound research
Elevated LogP and high purity
BBB permeability modeling, bioassay reproducibility
Agrochemical intermediate synthesis via cross-coupling
C-F bond activation, regioselectivity
Coupling efficiency and substitution pattern
Automated high-throughput synthesis
Liquid format and high purity
Liquid handling compatibility, impurity control

Technical Documentation Hub

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